molecular formula C12H9BrN2O4S B11015438 N-(2-bromophenyl)-4-nitrobenzenesulfonamide

N-(2-bromophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11015438
M. Wt: 357.18 g/mol
InChI Key: BMUIAVGWMXNIGF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-nitrobenzenesulfonamide is an organic compound that features a bromophenyl group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of a bromophenyl compound followed by sulfonamide formation. The nitration step introduces the nitro group, while the sulfonamide formation involves the reaction of the bromophenyl compound with a sulfonamide reagent under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a bromophenyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H9BrN2O4S

Molecular Weight

357.18 g/mol

IUPAC Name

N-(2-bromophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9BrN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H

InChI Key

BMUIAVGWMXNIGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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